molecular formula C22H43NO B12510920 13Docosenamide CAS No. 3061-72-1

13Docosenamide

Cat. No.: B12510920
CAS No.: 3061-72-1
M. Wt: 337.6 g/mol
InChI Key: UAUDZVJPLUQNMU-UHFFFAOYSA-N
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Description

13-Docosenamide, also known as erucamide, is a long-chain primary amide derived from erucic acid. It is a white, waxy solid at room temperature and is commonly used as a slip agent in the production of plastic films. The compound has the molecular formula C22H43NO and a molecular weight of 337.58 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

13-Docosenamide can be synthesized through the reaction of erucic acid with ammonia or an amine. The reaction typically involves heating erucic acid with ammonia at elevated temperatures to form the amide. The process can be catalyzed by various agents to improve yield and efficiency .

Industrial Production Methods

In industrial settings, 13-Docosenamide is often recovered from wastewater generated during the production of polypropylene resins. The recovery process involves solid-phase extraction (SPE) followed by purification using techniques such as high-performance liquid chromatography (HPLC), Fourier transform infrared (FTIR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and differential scanning calorimetry (DSC) .

Chemical Reactions Analysis

Types of Reactions

13-Docosenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield erucic acid derivatives, while reduction can regenerate erucic acid .

Mechanism of Action

The mechanism by which 13-Docosenamide exerts its effects involves its interaction with molecular targets and pathways. For instance, in bacterial systems, it acts as a quencher of fluorescein, forming stable adducts in the ground state. This property is exploited in diagnostic applications to monitor bacterial growth .

Comparison with Similar Compounds

Similar Compounds

    9-Octadecenamide: Another long-chain amide with similar properties but induces physiological sleep in rats.

    Stearamide: A saturated fatty amide used in similar industrial applications but with different physical properties.

Uniqueness

13-Docosenamide is unique due to its specific neuroactive properties and its effectiveness as a slip agent in plastic production. Its ability to quench fluorescein also sets it apart from other similar compounds .

Properties

IUPAC Name

docos-13-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H2,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUDZVJPLUQNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274488
Record name 13-Docosenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3061-72-1
Record name 13-Docosenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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